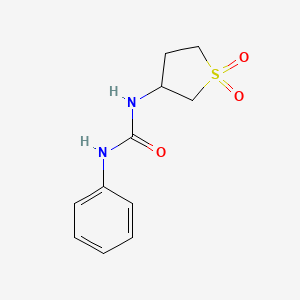
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl” is a part of a series of compounds that have been studied for their activity as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Molecular Structure Analysis
While the exact molecular structure of “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea” is not available, a related compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-dodecylurea” contains 57 bonds in total, including 23 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, 1 sulfone, and 1 tetrahydro-thiophene .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Research has demonstrated innovative synthesis methodologies that contribute to the development of chemical compounds with potential pharmaceutical and agrochemical applications. For instance, a benign synthesis approach has been developed for unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. This method is phosgene- and metal-free, utilizing commercially available amines under mild conditions, which is crucial for eco-friendly and practical chemical synthesis processes. Such methods have applications in the gram-scale preparation of anti-cancer drugs like sorafenib and known herbicides, demonstrating the compound's versatility in synthesizing biologically active molecules (Chamni, Zhang, & Zou, 2020).
Nonlinear Optical Properties
Another area of research focuses on the novel, Y-type polyurethane containing 1-(2,4-dioxyethoxy)phenyl-2-{5-(2,2-dicyanovinyl)-2-thiophenyl}ethenes, which showcases nonlinear optical chromophores within the polymer backbone. This compound exhibits high thermal stability and significant second harmonic generation coefficient, indicating its potential use in optical applications. Its dipole alignment and thermal stability up to the glass transition temperature make it a candidate for advanced optical materials (Jang et al., 2009).
Multicomponent Reaction Synthesis
Furthermore, research has revealed a T3P® mediated one-pot four-component reaction that synthesizes 1-(3-cyanothiophen-2-yl)-3-phenylureas. This process includes a Gewald reaction followed by an intra-molecular rearrangement, showcasing a novel and eco-friendly route to synthesize derivatives expected to exhibit good biological activities. This method highlights the compound's relevance in creating biologically active molecules through efficient synthesis routes (Shamanth et al., 2022).
Conformational Studies
Conformational preferences in model antiviral compounds such as phenylurea and 1,3-diphenylurea have been explored, revealing the significance of weak intramolecular hydrogen bonding in stabilizing certain conformers. This research provides insights into the structural aspects of phenylurea derivatives, which could inform the design of antiviral pharmaceuticals with optimized efficacy (Emery et al., 2004).
Wirkmechanismus
Target of Action
The primary target of the compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea” is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation. This activation results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various effects depending on the specific physiological process that the GIRK channels are involved in .
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-11(12-9-4-2-1-3-5-9)13-10-6-7-17(15,16)8-10/h1-5,10H,6-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZANXMTGWZCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


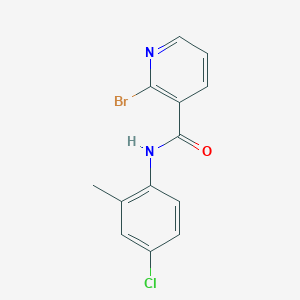
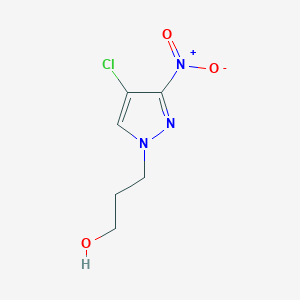

![2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2802276.png)
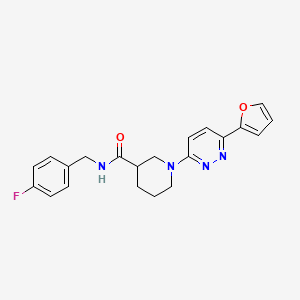

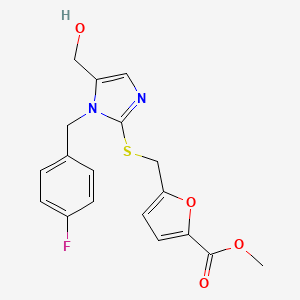
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)
![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-methylphenyl)methyl]propanediamide](/img/structure/B2802286.png)
![5-Cyclopropyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2802289.png)
![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)